molecular formula C15H19FN2O2 B2981158 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2309586-98-7

2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2981158
CAS No.: 2309586-98-7
M. Wt: 278.327
InChI Key: KQXSVUQMBVVTSO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a fluorinated aromatic compound featuring an azetidine-pyrrolidine hybrid scaffold. This structure combines a 2-fluorophenoxy group linked to an ethanone moiety, which is further substituted with a 3-(pyrrolidin-1-yl)azetidine ring.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-5-1-2-6-14(13)20-11-15(19)18-9-12(10-18)17-7-3-4-8-17/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXSVUQMBVVTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Fluorophenoxy Group: This can be done using etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the pyrrolidine group.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine/Pyrrolidine Core

(E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18)
  • Structure: Contains a pyrrolidin-1-yl group directly attached to ethanone, with a phenoxy group substituted with a pyridinyl-vinyl moiety.
  • Synthesis: Synthesized via Pd-catalyzed coupling of 2-(4-iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one with 2-vinylpyridine, achieving an 89% yield .
2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
  • Structure : Features a triazolopyrimidine-substituted azetidine ring and a 2-chloro-6-fluorophenyl group.
  • Molecular Formula : C₁₇H₁₅ClFN₅O₂ (MW: 375.8).
  • Key Differences: The triazolopyrimidine moiety may enhance binding to ATP pockets in kinases, while the chloro-fluorophenyl group increases steric bulk compared to the target compound’s 2-fluorophenoxy group .

Fluorophenyl and Heterocyclic Modifications

(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • Structure: Combines a fluorophenyl group with a triazole-substituted propenone scaffold.
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride
  • Structure : Contains a piperidine-pyrrolidine hybrid ring and a 3-fluorophenyl group.
  • Key Differences : The hydrochloride salt improves aqueous solubility, while the piperidine-pyrrolidine core may alter pharmacokinetics compared to the azetidine-pyrrolidine system .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data Reference
2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one C₂₁H₂₂FN₃O₂ 367.42 3-(Pyrrolidin-1-yl)azetidine, 2-fluorophenoxy CAS 2415563-69-6
(E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18) C₁₉H₂₁N₂O₂ 309.38 Pyridinyl-vinyl, pyrrolidin-1-yl 89% synthesis yield
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazolopyrimidinyl-oxy)azetidin-1-yl]ethan-1-one C₁₇H₁₅ClFN₅O₂ 375.80 Triazolopyrimidine, chloro-fluorophenyl N/A (physical data missing)
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one HCl C₁₈H₂₄FN₂O·HCl 346.86 Piperidine-pyrrolidine, 3-fluorophenyl Discontinued commercial availability

Key Findings and Implications

  • Structural Flexibility : The azetidine-pyrrolidine core in the target compound provides conformational constraints that may enhance target selectivity compared to simpler pyrrolidine derivatives .
  • Fluorine Effects: Fluorine in the 2-fluorophenoxy group likely improves metabolic stability and lipophilicity, similar to other fluorinated analogs .
  • Synthetic Accessibility : Pd-catalyzed methods (e.g., for compound 18 ) demonstrate high efficiency, suggesting viable routes for scaling the target compound .

Biological Activity

2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C14H16FN2O\text{C}_{14}\text{H}_{16}\text{F}\text{N}_2\text{O}

Research indicates that compounds similar to 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE9, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. PDE inhibitors can enhance cGMP levels, leading to improved neuronal signaling and potential cognitive enhancement .

Anticancer Activity

A study evaluating the cytotoxicity of related azetidinone compounds found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.1 to 26.6 µM against tumor cell lines including HL-60 (leukemia), HCT-8 (colon cancer), and MDA-MB-435 (melanoma) .

CompoundCell LineIC50 (µM)
Compound 1HL-601.1
Compound 2HCT-810.5
Compound 3MDA-MB-4353.8

Neuroprotective Effects

Inhibition of PDE9 has been linked to neuroprotective effects, potentially alleviating symptoms associated with Alzheimer’s disease by improving cognitive function. The inhibition of this enzyme could lead to increased levels of cGMP, which plays a crucial role in neuronal signaling pathways .

Case Studies

Case Study 1: Cognitive Enhancement in Alzheimer's Disease
A clinical study investigated the effects of PDE9 inhibitors on patients with mild cognitive impairment due to Alzheimer's disease. Participants treated with a PDE9 inhibitor showed improvements in memory and executive function compared to those receiving a placebo. These findings support the hypothesis that enhancing cGMP levels can benefit cognitive function in neurodegenerative conditions .

Case Study 2: Cytotoxicity Against Cancer Lines
In a laboratory setting, researchers synthesized several derivatives of azetidinone compounds, including variants of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one. These compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, one derivative exhibited an IC50 value of 14 µM against a colon cancer cell line, indicating promising anticancer activity .

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